AZD8186 is a synthetic small molecule classified as a kinase inhibitor. Specifically, it exhibits high potency and selectivity for the PI3Kβ and PI3Kδ isoforms of the phosphatidylinositol 3-kinase (PI3K) family. [, ] In the realm of scientific research, AZD8186 serves as a valuable tool to investigate the roles of PI3Kβ and PI3Kδ in various cellular processes and disease models, particularly in the context of cancer. [, , ]
AZD8186 was developed by AstraZeneca and is classified as a small molecule drug. It specifically inhibits the PI3K beta isoform, which is implicated in several cancer types, especially those characterized by PTEN loss. This selective inhibition is crucial because it aims to minimize off-target effects associated with broader PI3K inhibitors.
The synthesis of AZD8186 involves several advanced organic chemistry techniques. A notable method includes a regioselective Heck coupling reaction that forms the core structure of the compound. The process has been optimized for large-scale production, employing asymmetric synthesis techniques to ensure high purity and yield.
The key steps in the synthesis typically involve:
AZD8186 has a complex molecular structure characterized by a chromenone core with various substituents that enhance its selectivity for the PI3K beta isoform. The chemical formula for AZD8186 is , which reflects its intricate arrangement of atoms.
The three-dimensional conformation of AZD8186 allows it to fit into the active site of PI3K beta, effectively inhibiting its activity.
AZD8186 undergoes various chemical reactions that are crucial for its pharmacological activity. Upon administration, it interacts with the target enzyme, leading to:
These reactions are critical for understanding how AZD8186 exerts its therapeutic effects in cancer treatment.
The mechanism of action for AZD8186 primarily involves its selective inhibition of the PI3K beta isoform. This inhibition leads to:
Data from clinical trials suggest that AZD8186 can lead to significant reductions in tumor size and prostate-specific antigen levels in patients with prostate cancer.
AZD8186 exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate formulation strategies for clinical use.
AZD8186 is primarily investigated for its applications in oncology, particularly for treating cancers characterized by aberrant PI3K signaling pathways. Its potential uses include:
PI3Kβ and PI3Kδ exhibit distinct structural and functional properties that underpin their roles in cancer:
Structural Determinants of PI3Kβ Activation:PI3Kβ activation occurs through G-protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Its catalytic subunit p110β contains a unique C2 domain and loop regions (e.g., residues 532–554) that confer preferential binding to membranes rich in phosphatidylserine. Unlike PI3Kα, PI3Kβ shows basal activity independent of regulatory subunits, amplified in tumors with PTEN loss. The mutation E633K in the helical domain enhances membrane association and drives oncogenic signaling in HER2+ breast cancer [5] [8].
PI3Kδ in Solid Tumors:Though primarily expressed in leukocytes, PI3Kδ is aberrantly upregulated in PTEN-deficient solid tumors. It compensates for PI3Kβ inhibition via feedback activation, particularly in TNBC and prostate cancer models. Co-inhibition of PI3Kβ/δ with AZD8186 (IC50: PI3Kβ=4 nM, PI3Kδ=12 nM) achieves synergistic suppression of PIP3 production and tumor growth [1] [5].
Downstream Signaling Crosstalk:PIP3 generated by PI3Kβ/δ recruits AKT and PDK1 to the membrane, activating mTORC1 and metabolic regulators like SREBP-1 and PDHK4. This drives glucose metabolism reprogramming and cholesterol biosynthesis in PTEN-null cells [4] [6].
Table 1: Structural and Functional Features of Class I PI3K Isoforms
Isoform | Primary Activators | Key Structural Domains | Cancer Relevance |
---|---|---|---|
PI3Kβ (p110β) | GPCRs, RTKs | C2 domain, helical loop (residues 532–554) | PTEN-deficient tumors |
PI3Kδ (p110δ) | Cytokine receptors | ABD hinge region (residues 579–595) | Immune infiltration, compensatory pathway |
PI3Kα (p110α) | RTKs (e.g., HER2) | Helical (E542K/E545K), kinase (H1047R) domains | PIK3CA-mutated tumors |
Data derived from structural analyses and kinase profiling studies [2] [5] [8].
Pan-PI3K inhibitors cause dose-limiting hyperglycemia and hepatotoxicity due to PI3Kα inhibition. In contrast, isoform-selective agents like AZD8186 exploit cancer-specific vulnerabilities:
Therapeutic Window Advantage:AZD8186 exhibits >100-fold selectivity for PI3Kβ over PI3Kα (IC50: PI3Kα=35 nM vs. PI3Kβ=4 nM). Preclinical models show minimal glucose elevation at efficacious doses, unlike pan-inhibitors (e.g., buparlisib) which disrupt insulin signaling [5] [7].
Synthetic Lethality with PTEN Loss:Genetic silencing of PI3Kβ inhibits tumorigenesis in PTEN-/- prostate epithelium but not in PTEN-wild-type cells. AZD8186 recapitulates this effect, suppressing PIP3/AKT signaling and growth in PTEN-null xenografts (e.g., 60% growth inhibition in PC3 prostate tumors) [1] [10].
Intermittent Dosing Feasibility:AZD8186 maintains efficacy with intermittent dosing (5 days on/2 days off), enabling combination strategies. This schedule sustains >80% target occupancy in tumors while reducing systemic exposure [1] [7].
PTEN inactivation elevates PIP3 levels, creating oncogenic dependency on PI3Kβ:
Metabolic Reprogramming:PTEN-null tumors exhibit upregulated cholesterol biosynthesis genes (e.g., HMGCS1) and glycolytic enzymes. AZD8186 suppresses these pathways, reducing tumor lipids and nucleotides by >40% in TNBC xenografts. This metabolic stress correlates with tumor growth inhibition [4] [6].
Biomarkers of Response:RNA-seq analyses reveal AZD8186 downregulates SREBP-1 and FDPS while upregulating PDHK4—a marker of metabolic stress. PTEN loss (IHC H-score ≤10) predicts sensitivity, whereas PIK3CB amplification confers resistance in 15% of cases [4] [7].
Combinatorial Synergy:Table 2: AZD8186 Combination Efficacy in PTEN-Deficient Models
Combination Agent | Cancer Model | Effect vs. Monotherapy | Key Mechanisms |
---|---|---|---|
Docetaxel | TNBC (MDA-MB-468) | ↑ Tumor growth inhibition (90% vs. 60%) | Mitotic arrest enhancement |
Abiraterone | Prostate (PTEN-/- PDX) | ↑ PSA reduction (70% vs. 40%) | Suppression of AR/PI3K feedback |
Vistusertib (mTORi) | Glioblastoma (U87) | ↑ Apoptosis (3-fold) | Blockade of AKT reactivation |
Data from preclinical xenograft and PDX studies [1] [7] [10].
Co-targeting PI3Kβ and androgen receptor (AR) is critical in prostate cancer: AZD8186 plus abiraterone suppresses AR-regulated genes (e.g., KLK3) that rebound during PI3Kβ monotherapy [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7